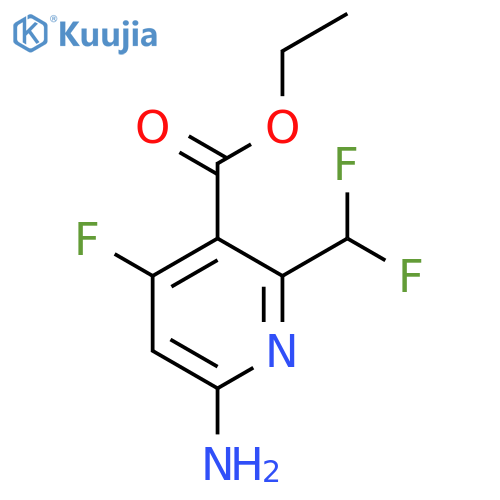

Cas no 1805325-62-5 (Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate)

1805325-62-5 structure

商品名:Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate

CAS番号:1805325-62-5

MF:C9H9F3N2O2

メガワット:234.175172567368

CID:4855145

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate

-

- インチ: 1S/C9H9F3N2O2/c1-2-16-9(15)6-4(10)3-5(13)14-7(6)8(11)12/h3,8H,2H2,1H3,(H2,13,14)

- InChIKey: VKPKHYDEPSOBPZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(N)N=C(C(F)F)C=1C(=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 65.2

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029067399-1g |

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate |

1805325-62-5 | 97% | 1g |

$1,579.40 | 2022-04-01 |

Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 関連文献

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

1805325-62-5 (Ethyl 6-amino-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬